molecular formula C8H14N2O4S B133793 N-Acetyl-S-(2-carbamoylethyl)-L-cysteine CAS No. 81690-92-8

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Cat. No. B133793
CAS RN: 81690-92-8
M. Wt: 234.28 g/mol
InChI Key: GGBCHNJZQQEQRX-LURJTMIESA-N
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Description

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a derivative of cysteine, an amino acid that contains a thiol group. It is a type of mercapturic acid, which are conjugates formed from the metabolism of various compounds, including drugs and toxins, through the mercapturic acid pathway. This pathway involves the conjugation of a xenobiotic or its metabolite with glutathione, followed by enzymatic steps that lead to the formation of mercapturic acids, which are then excreted in the urine.

Synthesis Analysis

The synthesis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine and related compounds typically involves the acetylation of S-substituted cysteines. A study on rat liver and kidney microsomal N-acetyltransferase showed that this enzyme could acetylate various S-substituted cysteines, including S-benzyl-L-cysteine, which suggests a similar enzymatic process could be involved in the synthesis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine .

Molecular Structure Analysis

The molecular structure of N-acetyl-S-(2-carbamoylethyl)-L-cysteine is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule and a carbamoylethyl group attached to the sulfur atom. This structure is similar to other N-acetyl cysteine derivatives, which are known to have an unstable dithiocarbamic acid ester structure, as seen in the metabolites of alkyl isothiocyanates .

Chemical Reactions Analysis

N-acetyl-S-(2-carbamoylethyl)-L-cysteine and its analogs undergo various chemical reactions, including decomposition at pH values greater than 5, resulting in the release of N-acetylcysteine and other compounds . Additionally, the metabolism of N-acetyl derivatives, such as N-acetyl-DCVC, involves deacetylation followed by beta-lyase mediated cleavage to form reactive metabolites that can covalently bind to cellular macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl-S-(2-carbamoylethyl)-L-cysteine are not explicitly detailed in the provided papers. However, the related compounds discussed exhibit properties such as instability at higher pH levels and the ability to be measured using chromatographic methods, indicating that they are amenable to quantification in biological samples . The metabolites are also known to be excreted in urine, suggesting a degree of water solubility and renal clearance .

Scientific Research Applications

Metabolism and Biomonitoring

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) plays a significant role in the metabolism and biomonitoring of acrylamide, a compound found in various foods and industrial products. It is a metabolite formed during the human body's processing of acrylamide, indicating exposure to this compound. A study demonstrated its presence in human urine after oral acrylamide administration, suggesting its utility in assessing acrylamide exposure levels in the body (Hartmann et al., 2009). Additionally, the development of a high-performance liquid chromatography method for determining AAMA in urine further highlights its importance in monitoring acrylamide exposure (Wu et al., 2015).

Therapeutic and Antioxidant Effects

N-Acetyl-L-cysteine, a related compound, has been recognized for its therapeutic applications, particularly as an antioxidant. Its ability to act as a scavenger of free radicals and its role in various treatments, such as preventing chronic obstructive pulmonary disease exacerbations and treating pulmonary fibrosis, illustrate its medical significance (Millea, 2009). The compound's antioxidant properties also contribute to its potential in cancer prevention and treatment (Flora et al., 2004).

Dietary Impact and Health Implications

Research has also focused on the impact of diet and lifestyle on the excretion of AAMA and related metabolites, linking them to dietary preferences and exposure to environmental factors like tobacco and fire smoke. This association underscores the relevance of these metabolites in understanding dietary and lifestyle impacts on health (Goerke et al., 2019).

Safety And Hazards

Acrylamide, from which AAMA is derived, is widely found in a variety of fried foods and cigarettes. It is not only neurotoxic and carcinogenic, but also has many potential toxic effects . The current assessment of acrylamide intake through dietary questionnaires is confounded by a variety of factors, which poses limitations to safety assessment .

Future Directions

AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term. This is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods . Therefore, future research could focus on the levels of AAMA in humans and its association with other diseases .

properties

IUPAC Name

(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCHNJZQQEQRX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920489
Record name N-Acetyl-S-(3-amino-3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

CAS RN

81690-92-8
Record name N-Acetyl-S-(propionamide)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(3-amino-3-oxopropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
JH Lee, KJ Lee, R Ahn, HS Kang - International journal of hygiene and …, 2014 - Elsevier
Acrylamide (AA) and N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA) are important urinary biomarkers of acrylamide exposure in human biomonitoring, because AA is classified as a …
Number of citations: 22 www.sciencedirect.com
FF Zhao, XL Wang, YT Lei, HQ Li, ZM Li, XX Hao… - 2023 - researchsquare.com
Acrylamide is widely found in various types of fried foods and cigarettes, and is not only neurotoxic and carcinogenic, but also has many potential toxic effects. The current assessment …
Number of citations: 0 www.researchsquare.com
EC Hartmann, MI Boettcher, HM Bolt, H Drexler… - Archives of …, 2009 - Springer
The N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA) could be identified as a further human metabolite of acrylamide. In this study, we report the excretion of d 3 -iso-…
Number of citations: 42 link.springer.com
X Chen, Q Wang, Y Zhang - The FASEB Journal, 2017 - Wiley Online Library
Bamboos are abundant in phytochemicals, including flavonoids, phenolic acids, lactones, and polysaccharides, which likely contributes to health promotion. Water‐soluble antioxidant …
Number of citations: 0 faseb.onlinelibrary.wiley.com
RB Jain - Toxicological & Environmental Chemistry, 2016 - Taylor & Francis
Data from National Health and Nutrition Examination Survey for the years 2011–2012 were used to evaluate the variability in the observed levels of 20 urinary metabolites of 16 parent …
Number of citations: 7 www.tandfonline.com
Q Wang, X Chen, Y Ren, Q Chen, Z Meng, J Cheng… - Archives of …, 2017 - Springer
Acrylamide is classified as a probable carcinogen to humans and generated from Maillard reaction. Currently, the short-term exposure to acrylamide was evaluated via external diet …
Number of citations: 36 link.springer.com
Y Zhang, Q Wang, J Cheng, J Zhang, J Xu, Y Ren - Analytica chimica acta, 2015 - Elsevier
Mercapturic acid metabolites from dietary acrylamide are important short-term exposure biomarkers for evaluating the in vivo toxicity of acrylamide. Most of studies have focused on the …
Number of citations: 34 www.sciencedirect.com
WY Chen, YP Fu, H Tu, W Zhong, L Zhou - Lipids in Health and Disease, 2023 - Springer
Background and Aim Epidemiological evidence on the relationship between exposure to volatile organic compounds (VOCs), both single and mixed, and serum lipid levels is limited, …
Number of citations: 9 link.springer.com
Y Zhang, Q Wang, W Jia, J Cheng, L Zhu… - Journal of agricultural …, 2020 - ACS Publications
The current study developed an ultrahigh-performance liquid chromatography tandem mass spectrometry method to simultaneously analyze cascade metabolites of acrylamide in urine …
Number of citations: 5 pubs.acs.org
K Goerke, M Ruenz, A Lampen, K Abraham… - Archives of …, 2019 - Springer
Acrylamide (AA) is a heat-induced food contaminant considered as genotoxic carcinogen. The present study investigated the influence of nutritional and lifestyle preferences on human …
Number of citations: 21 link.springer.com

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